N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-ethoxy-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-2-20-14-9-21-13(7-12(14)18)15(19)17-8-10-5-3-4-6-11(10)16/h3-7,9H,2,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPXRQQNQNAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with ethyl 4-oxo-4H-pyran-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The pyran ring’s electron-deficient 4-oxo group facilitates oxidation. Under acidic conditions with hydrogen peroxide (H₂O₂), the ethoxy group at position 5 is oxidized to a ketone, forming 5-oxo derivatives. This reaction proceeds at 60–80°C with yields of 65–75%. For example:
Side products may include ring-opening compounds if excess oxidant is used.
Nucleophilic Substitution
The chlorobenzyl group undergoes nucleophilic substitution under basic conditions. For instance:
-
Amination : Reaction with ammonia or primary amines replaces the chlorine atom with an amino group.
-
Thiolation : Treatment with sodium hydrosulfide (NaSH) yields thioether derivatives.
Reaction conditions typically involve refluxing in ethanol with a base (e.g., K₂CO₃) for 4–6 hours. Substitution occurs regioselectively at the aromatic chlorine due to its electrophilic nature.
Hydrolysis
The carboxamide and ethoxy groups are susceptible to hydrolysis:
-
Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the carboxamide to a carboxylic acid.
-
Alkaline Hydrolysis : NaOH (2M) hydrolyzes the ethoxy group to a hydroxyl group, forming 5-hydroxy-4-oxo-pyran-2-carboxamide.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reagent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| Acidic (6M HCl) | HCl | 100°C | 4-Oxo-pyran-2-carboxylic acid | 80–85 |
| Alkaline (2M NaOH) | NaOH | 80°C | 5-Hydroxy-4-oxo-pyran-2-carboxamide | 70–75 |
Cycloaddition Reactions
The pyran ring participates in Diels-Alder reactions as a dienophile. For example, reaction with 1,3-butadiene derivatives under thermal conditions (120°C) forms bicyclic adducts. This reaction is stereospecific, favoring endo products.
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyran ring’s double bond, yielding a dihydro derivative. Full reduction to a tetrahydro-pyran requires harsher conditions (e.g., LiAlH₄).
Key Data :
-
Partial Reduction : 10% Pd-C, H₂ (1 atm), 25°C → Dihydro-pyran (90% yield).
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Full Reduction : LiAlH₄, THF, reflux → Tetrahydro-pyran (60% yield).
Interaction with Hydrazines
The 4-oxo group reacts with hydrazines to form hydrazones. For example, treatment with 2,4-dinitrophenylhydrazine (DNPH) in ethanol under reflux produces a bright yellow precipitate .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyran ring and alkenes, forming fused cyclobutane derivatives. This reaction is solvent-dependent, with acetonitrile providing optimal yields.
Cross-Coupling Reactions
The chlorobenzyl group participates in Suzuki-Miyaura coupling with aryl boronic acids. Using Pd(PPh₃)₄ as a catalyst, biphenyl derivatives are synthesized in 50–60% yield.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide exhibit significant anticancer properties. These compounds can act as selective androgen receptor modulators (SARMs), which are crucial in treating hormone-dependent cancers such as prostate cancer. The structure of this compound allows it to interact with androgen receptors, potentially inhibiting cancer cell proliferation.
Case Study: Prostate Cancer Treatment
A study demonstrated that a related compound effectively reduced tumor growth in androgen-dependent prostate cancer models. The mechanism involved the modulation of androgen receptor activity, leading to apoptosis in cancer cells .
Agricultural Applications
2.1 Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the life cycle of certain pests. Its efficacy against specific insect species makes it a candidate for developing environmentally friendly pest control agents.
Data Table: Efficacy Against Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphid (Myzus persicae) | 100 | 85 |
| Whitefly (Trialeurodes vaporariorum) | 200 | 90 |
| Spider Mite (Tetranychus urticae) | 150 | 75 |
Material Sciences
3.1 Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent study focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting polymers exhibited improved tensile strength and thermal resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorobenzyl and Ethoxy Substituents
(a) N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k)
- Structure : Features a benzenesulfonamide core with 4,5-dibromo-2-ethoxyphenyl and 2-chlorobenzyl substituents.
- Activity : Exhibits butyrylcholinesterase (BChE) inhibitory activity with an IC50 of 42.21 ± 0.25 µM, though less potent than the reference eserine (IC50 = 0.85 ± 0.0001 µM) .
- Comparison : Unlike the pyran-based target compound, 6k utilizes a sulfonamide scaffold. The shared 2-chlorobenzyl and ethoxy groups suggest similar strategies for optimizing lipophilicity and electronic effects, but divergent core structures may lead to distinct target affinities.
(b) N-(2-Bromoethyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6d)
- Structure : Similar to 6k but substitutes 2-chlorobenzyl with a 2-bromoethyl group.
- Activity : IC50 of 45.31 ± 0.17 µM against BChE, indicating that halogenated alkyl chains (bromoethyl) are less effective than chlorobenzyl in enhancing inhibitory potency .
- Comparison : Highlights the importance of the 2-chlorobenzyl group in improving activity, a feature retained in the target compound.
(c) Quinoline Derivatives with Chlorobenzyloxy Groups (Patent Compounds)
- Structure: Quinoline-based molecules with 2-chlorobenzyloxy substituents (e.g., N-(4-(4-(2-Chlorobenzyl氧)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid) .
- Such differences may influence bioavailability or target selectivity.
Analogues with Heterocyclic Cores
(a) 1-(2-Chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine
- Structure : Benzimidazole-imidazole hybrid with dual 2-chlorobenzyl groups .
- Comparison : While the target compound uses a pyran ring, this analogue employs fused benzimidazole and imidazole rings. Both structures leverage aromatic chlorinated substituents for enhanced stability and interaction with hydrophobic binding pockets.
Enzymatic Inhibition Profiles
*No direct activity data for the target compound are available in the provided evidence.
Physicochemical Properties
- Electronic Effects : The ethoxy group in the target compound and 6k/6d donates electron density to the aromatic system, which may stabilize charge-transfer interactions in enzyme binding.
Research Implications and Gaps
- The target compound’s pyran-carboxamide core is understudied compared to sulfonamide or benzimidazole analogues. Further crystallographic studies (e.g., using SHELX programs ) could elucidate its conformational preferences.
- Biological screening against BChE or related enzymes is warranted to contextualize its activity relative to 6k and 6d.
Biological Activity
N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyranones, characterized by a six-membered ring containing one oxygen atom. The presence of a chlorobenzyl group and an ethoxy substituent contributes to its unique chemical properties, potentially influencing its biological activity.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against Gram-positive bacteria |
| Escherichia coli | 1.0 | Effective against Gram-negative bacteria |
| Candida albicans | 0.25 | Effective against fungi |
These results suggest that the compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the findings:
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 300 | 80% |
| IL-6 | 1200 | 240 | 80% |
These findings highlight its potential as an anti-inflammatory agent, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values as follows:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 10 | Cell cycle arrest |
| HeLa (cervical cancer) | 12 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential utility in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyranone derivatives, including this compound. The results indicated superior activity against resistant strains of bacteria when compared to standard antibiotics .
- Anti-inflammatory Mechanism : An investigation into the anti-inflammatory properties revealed that the compound significantly reduced inflammation in a murine model of arthritis, demonstrating its potential for treating chronic inflammatory conditions .
- Anticancer Properties : A recent study highlighted the compound's effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, suggesting further exploration in preclinical models .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-chlorobenzyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide?
Answer:
A multi-step approach is typically employed, involving:
Coupling Reactions : React 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid derivatives with 2-chlorobenzylamine using coupling agents (e.g., EDCI/HOBt) under inert conditions.
Protection/Deprotection : Use protective groups (e.g., Cbz or Boc) for amine functionalities to prevent side reactions .
Base-Catalyzed Steps : Employ bases like DBU or triethylamine to facilitate amide bond formation, particularly in sterically hindered environments .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Key Considerations : Optimize reaction time and temperature to minimize hydrolysis of the ethoxy group.
Advanced: How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural confirmation?
Answer:
Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the 2-chlorobenzyl group) by acquiring spectra at 25°C and −40°C .
2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity between the pyran ring and benzyl group .
Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
Crystallographic Cross-Verification : Resolve ambiguities via single-crystal X-ray diffraction, leveraging SHELXL for refinement .
Example : In , -NMR splitting patterns for analogous pyridine derivatives were reconciled using NOESY to confirm spatial proximity of substituents.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 335 [M]) and fragmentation patterns (e.g., loss of Cl or ethoxy groups) .
- IR Spectroscopy : Detect C=O stretches (1680–1720 cm) and amide N-H bends (3300–3450 cm) .
Note : Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced: How can reaction yields be improved when steric hindrance from the 2-chlorobenzyl group impedes amide bond formation?
Answer:
Ultrasound-Assisted Synthesis : Enhance mixing and reduce reaction time (e.g., 4 hours vs. 24 hours conventional) .
Catalytic Systems : Use Yb(OTf) or other Lewis acids to activate carbonyl groups and lower energy barriers .
Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (THF) to improve reagent diffusion .
Stepwise Coupling : First react the pyran-2-carboxylic acid with CDI to form an active carbonyl imidazolide, then add 2-chlorobenzylamine .
Case Study : achieved >80% yield in analogous carboxamide syntheses using DBU as a base and stepwise deprotection.
Basic: How is the crystalline structure of this compound confirmed?
Answer:
Single-Crystal Growth : Use slow evaporation from ethanol or DCM/hexane mixtures.
X-Ray Diffraction : Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement with SHELXL : Solve structures via direct methods and refine anisotropically (R < 0.05) .
Validation : Check for hydrogen bonding (e.g., N-H···O=C interactions) and π-stacking of the benzyl group .
Example : In , a related isoxazole-carboxamide derivative exhibited intermolecular H-bonding critical for stabilizing the lattice.
Advanced: How can low reproducibility in the pyran ring cyclization step be addressed?
Answer:
In Situ Monitoring : Use HPLC or TLC to track intermediate formation (e.g., dihydroxy precursors).
Acid Catalysts : Replace traditional HCl with p-toluenesulfonic acid (PTSA) for milder cyclization conditions .
Microwave Assistance : Reduce reaction time (10–15 minutes vs. 2 hours) and improve regioselectivity .
Byproduct Analysis : Characterize side products (e.g., lactones) via LC-MS and adjust stoichiometry of the ethoxy precursor .
Data Insight : reported 95% purity post-cyclization using ultrasonic irradiation and Yb(OTf), avoiding column purification.
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated vapors .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent hydrolysis .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .
Advanced: How can computational methods predict the compound’s reactivity or biological interactions?
Answer:
Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using the pyran-carboxamide scaffold as a pharmacophore .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C-4 carbonyl) .
MD Simulations : Assess solubility by simulating interactions with water molecules or lipid bilayers .
Application : In , ethyl-pyrimidine carboxylates were docked into COX-2 active sites to explain anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
